REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:9].O[C:14]1[CH:15]=[C:16]([C:20]([CH3:23])([CH3:22])O)[CH:17]=[CH:18][CH:19]=1>C1(C)C=CC=CC=1>[OH:7][C:1]1[CH:6]=[C:5]([C:20]([C:16]2[CH:17]=[CH:18][C:19]([OH:9])=[CH:14][CH:15]=2)([CH3:23])[CH3:22])[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1335 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(O)(C)C
|
Name
|
|
Quantity
|
890 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water, once with 10% sodium bicarbonate solution and again with water
|
Type
|
CUSTOM
|
Details
|
Toluene and excess phenol were removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from toluene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(C)(C)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 371 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |